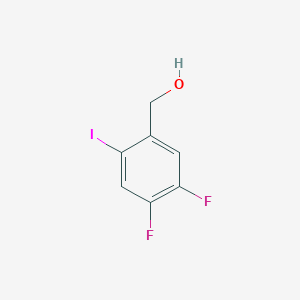
(4,5-Difluoro-2-iodophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Difluoro-2-iodophenyl)methanol is an organic compound with the molecular formula C7H5F2IO It is a phenylmethanol derivative where the phenyl ring is substituted with two fluorine atoms at positions 4 and 5, and an iodine atom at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-iodophenyl)methanol typically involves the iodination of a difluorophenylmethanol precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or a halogen carrier like iron(III) chloride. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Difluoro-2-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of difluorophenylmethanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4,5-difluoro-2-iodobenzaldehyde or 4,5-difluoro-2-iodobenzoic acid.
Reduction: Formation of 4,5-difluorophenylmethanol.
Substitution: Formation of 4,5-difluoro-2-substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(4,5-Difluoro-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (4,5-Difluoro-2-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate the formation of covalent bonds with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Difluorophenylmethanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodophenylmethanol: Lacks the fluorine atoms, which can affect its electronic properties and reactivity.
4-Fluoro-2-iodophenylmethanol:
Uniqueness
(4,5-Difluoro-2-iodophenyl)methanol is unique due to the presence of both fluorine and iodine atoms on the aromatic ring. This combination of substituents imparts distinct electronic properties and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5F2IO |
|---|---|
Poids moléculaire |
270.01 g/mol |
Nom IUPAC |
(4,5-difluoro-2-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 |
Clé InChI |
LNKLKMDVODAJSD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)I)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


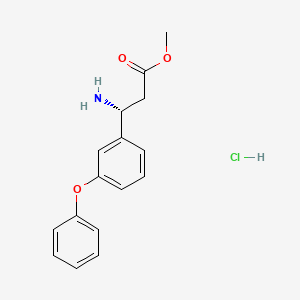
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
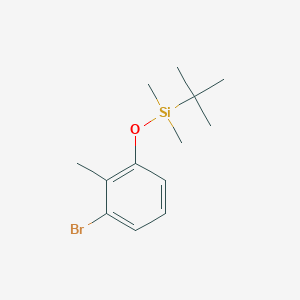

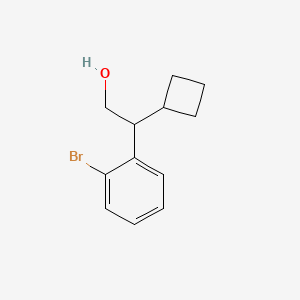
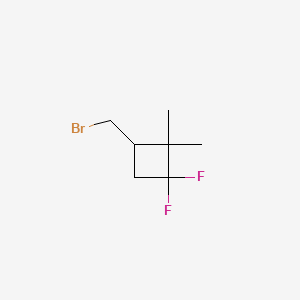


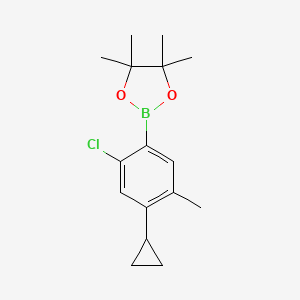

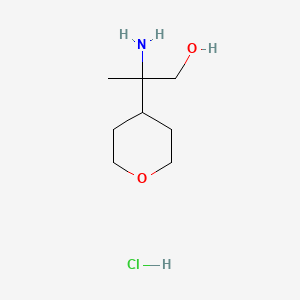
![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)
